N-Tritylglycine Hydrazide: A Comprehensive Technical Guide for Advanced Research
N-Tritylglycine Hydrazide: A Comprehensive Technical Guide for Advanced Research
Abstract
N-Tritylglycine hydrazide is a pivotal building block in contemporary chemical synthesis, particularly within the realms of peptide chemistry and the development of novel pharmaceutical agents. The strategic incorporation of the bulky trityl protecting group on the glycine nitrogen and the reactive hydrazide moiety at the C-terminus provides a unique combination of stability and selective reactivity. This guide offers an in-depth exploration of the core chemical properties, synthesis, and reactivity of N-Tritylglycine hydrazide. It further details its critical applications, provides validated experimental protocols, and outlines essential safety and handling procedures to support its effective and safe utilization in research and development.
Core Chemical Properties and Characterization
N-Tritylglycine hydrazide's utility is fundamentally derived from its distinct chemical structure. The trityl (triphenylmethyl) group offers substantial steric hindrance, protecting the glycine's amino group during synthetic steps, while the hydrazide functional group serves as a versatile handle for subsequent reactions, most notably in the formation of peptide bonds or the construction of heterocyclic systems.
Physicochemical Data
A summary of the key physicochemical properties of N-Tritylglycine and its related precursors is presented below for easy reference. These properties are crucial for designing experiments, including reaction setup, solvent selection, and purification strategies.
| Property | N-Tritylglycine | N-Tritylglycine Hydrazide (Predicted) |
| Molecular Formula | C₂₁H₁₉NO₂[1] | C₂₁H₂₁N₃O |
| Molecular Weight | 317.38 g/mol | ~331.42 g/mol |
| Appearance | White powder[2] | Solid (Predicted) |
| Melting Point | 240-250 °C[3] | Not available |
| Solubility | Insoluble in water; Soluble in organic solvents | Expected solubility in polar organic solvents |
| CAS Number | 5893-05-0 | Not available |
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the trityl group (typically in the range of 7.2-7.5 ppm), a singlet for the methylene protons of the glycine backbone, and signals corresponding to the hydrazide protons.
-
¹³C NMR: The spectrum will display signals for the quaternary carbon and the aromatic carbons of the trityl group, the methylene carbon of glycine, and the carbonyl carbon.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching from the amine and hydrazide, C=O stretching of the carbonyl group, and characteristic aromatic C-H and C=C stretching from the trityl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be a primary indicator of successful synthesis.
Synthesis and Purification
The synthesis of N-Tritylglycine hydrazide is typically achieved from its carboxylic acid precursor, N-Tritylglycine. The process involves the activation of the carboxylic acid followed by reaction with hydrazine.
Synthetic Workflow
The overall synthetic pathway is a two-step process starting from glycine. The first step is the protection of the amino group with the trityl group, followed by the conversion of the resulting carboxylic acid to the hydrazide.
Caption: Synthesis of N-Tritylglycine Hydrazide.
Detailed Experimental Protocol: Synthesis of N-Tritylglycine Hydrazide
This protocol describes a standard laboratory procedure for the synthesis of N-Tritylglycine hydrazide from N-Tritylglycine.
Materials:
-
N-Tritylglycine
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Hydrazine hydrate
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Tritylglycine in anhydrous THF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-Methylmorpholine, followed by the dropwise addition of ethyl chloroformate. Stir the reaction mixture at 0 °C for 30 minutes to form the mixed anhydride.
-
Hydrazinolysis: Slowly add hydrazine hydrate to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Workup: Remove the THF under reduced pressure. To the residue, add ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Final Purification: The crude N-Tritylglycine hydrazide can be further purified by recrystallization or column chromatography to obtain the final product of high purity.
Reactivity and Mechanistic Considerations
The chemical behavior of N-Tritylglycine hydrazide is dominated by the interplay between the sterically demanding trityl group and the nucleophilic hydrazide moiety.
The Role of the Trityl Group
The trityl group serves as an acid-labile protecting group. Its bulkiness prevents unwanted side reactions at the nitrogen atom during peptide coupling or other synthetic transformations. The stability of the trityl group is highly dependent on the pH of the reaction medium. It is stable under basic and neutral conditions but can be readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the free amine. This orthogonal deprotection strategy is a cornerstone of its utility in multi-step synthesis.
Reactivity of the Hydrazide Functional Group
The hydrazide group is a potent nucleophile and a versatile precursor for various chemical transformations.
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Peptide Bond Formation: The primary application of N-Tritylglycine hydrazide is in the synthesis of peptides.[2] The hydrazide can be converted to a highly reactive acyl azide intermediate, which then readily couples with the N-terminus of a growing peptide chain. This method, known as the azide coupling method, is particularly advantageous as it minimizes racemization.
-
Heterocycle Synthesis: Hydrazides are valuable synthons for the construction of a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles.[4] These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[4][5][6]
-
Formation of Hydrazones: The hydrazide can condense with aldehydes and ketones to form hydrazones.[6] This reaction is often reversible and can be used in dynamic combinatorial chemistry or for the preparation of peptoid surrogates.[7][8]
Caption: Key reactions of N-Tritylglycine Hydrazide.
Applications in Research and Drug Development
The unique structural features of N-Tritylglycine hydrazide make it a valuable tool for researchers in peptide synthesis and medicinal chemistry.
Peptide Synthesis
N-Tritylglycine hydrazide is primarily used in solution-phase peptide synthesis.[2] Its application in solid-phase peptide synthesis (SPPS) is also emerging, where it can be used to generate peptide hydrazides that are crucial intermediates for fragment condensation strategies in the synthesis of large peptides and proteins.[9] The use of hydrazides allows for the coupling of peptide fragments with minimal risk of epimerization, a common side reaction in other coupling methods.
Peptidomimetics and Peptoids
The field of peptidomimetics seeks to develop molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. N-substituted glycine derivatives, or peptoids, are an important class of peptidomimetics.[7] N-Tritylglycine hydrazide can serve as a precursor for the synthesis of peptoid structures, where the hydrazide moiety can be further functionalized to introduce diverse side chains.[7][8]
Drug Discovery
Hydrazide and hydrazone motifs are present in a wide range of pharmacologically active compounds, exhibiting activities such as antimicrobial, anticonvulsant, and anticancer effects.[4][6] N-Tritylglycine hydrazide can be used as a starting material to generate libraries of novel compounds for high-throughput screening in drug discovery programs. The glycine scaffold provides a simple and versatile backbone that can be readily elaborated.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling N-Tritylglycine hydrazide and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][10]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile reagents like hydrazine.[3][10]
-
Storage: Store N-Tritylglycine hydrazide in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][10]
-
Hydrazine Handling: Hydrazine and its hydrate are toxic, corrosive, and potentially carcinogenic.[11] Handle with extreme care, avoiding inhalation, ingestion, and skin contact.[3][10] Consult the specific Safety Data Sheet (SDS) for hydrazine hydrate before use.
Conclusion
N-Tritylglycine hydrazide is a highly versatile and valuable reagent for chemical synthesis. Its strategic design, combining a sterically bulky, acid-labile protecting group with a reactive hydrazide functionality, provides chemists with a powerful tool for the construction of complex peptides, peptidomimetics, and heterocyclic compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful application in advancing research and drug development.
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